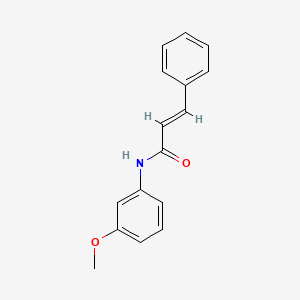

N-(3-Metoxifenil)Cinnamamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Methoxyphenyl)Cinnamamide” is a chemical compound with the CAS Number: 127033-74-3 and a molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular formula of “N-(3-Methoxyphenyl)Cinnamamide” is C16H15NO2 . The average mass is 253.296 Da and the monoisotopic mass is 253.110275 Da .Physical and Chemical Properties Analysis

“N-(3-Methoxyphenyl)Cinnamamide” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

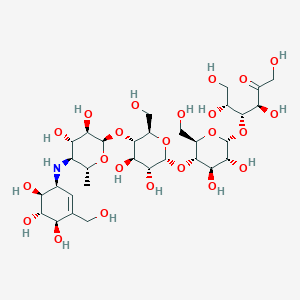

N-(3-Metoxifenil)Cinnamamida y sus derivados han mostrado una actividad antimicrobiana significativa contra diferentes tipos de bacterias Gram-positivas y Gram-negativas, así como especies fúngicas de Candida albicans {svg_1} {svg_2}. También se han evaluado en la formación de biopelículas y biopelículas formadas por cepas clínicas de Staphylococcus {svg_3}.

Actividad Anticancerígena

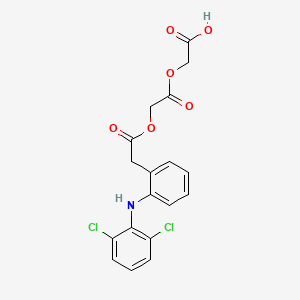

Este compuesto y sus derivados se han estudiado por sus propiedades anticancerígenas. Estudios in vitro han mostrado resultados prometedores contra líneas celulares de cáncer de cuello uterino humano HeLa, ovario SKOV-3 y mama MCF-7 {svg_4}.

Actividad Antioxidante

This compound se ha encontrado que exhibe actividad antioxidante. Se ha evaluado utilizando los ensayos 2,2-difenil-1-picrilhidrazil (DPPH) y 2,2′–azino– bis (3–etilbenztiazolina–6–sulfónico ácido) (ABTS) {svg_5}.

Propiedades Cardioprotectoras

El compuesto muestra un perfil cardioprotector al prevenir la vasoconstricción y reducir el riesgo de complicaciones de la hipertensión {svg_6}.

Actividad Inhibitoria de la α-Glucosidasa

This compound y sus derivados se han evaluado como posibles inhibidores de la α-glucosidasa {svg_7}. Esto los convierte en candidatos potenciales para el control de la diabetes.

Uso en Reacciones Catalizadas por Pd

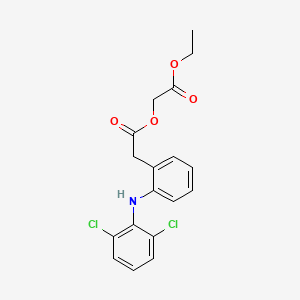

This compound se ha utilizado como ligando quiral en reacciones de sustitución alílica asimétricas catalizadas por Pd de ésteres alílicos con indoles {svg_8}.

Síntesis de Nuevos Derivados

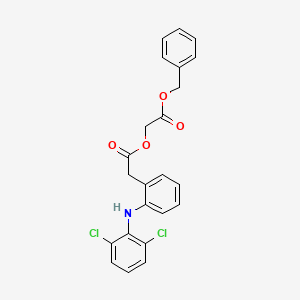

El compuesto se ha utilizado en la síntesis de nuevos derivados, que a menudo muestran actividades biológicas más fuertes que los compuestos parentales {svg_9}.

Propiedades Antibacterianas

Los derivados de benzoilo que llevan sustituciones cinamoílicas, como this compound, exhiben propiedades antibacterianas significativas contra algunas cepas bacterianas Gram-positivas y Gram-negativas {svg_10}.

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(3-Methoxyphenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines .

Mode of Action

N-(3-Methoxyphenyl)Cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates, thereby reducing the absorption of glucose in the intestines .

Biochemical Pathways

By inhibiting α-glucosidase, N-(3-Methoxyphenyl)Cinnamamide affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is particularly beneficial for managing conditions like diabetes mellitus .

Pharmacokinetics

This suggests potential use as lead drug candidates .

Result of Action

The inhibition of α-glucosidase by N-(3-Methoxyphenyl)Cinnamamide leads to a decrease in the breakdown and absorption of carbohydrates . This results in lower postprandial blood glucose levels, which can be beneficial in the management of diabetes mellitus .

Análisis Bioquímico

Biochemical Properties

N-(3-Methoxyphenyl)Cinnamamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit α-glucosidase inhibitory activity . In a study, it was found that N-(3-Methoxyphenyl)Cinnamamide interacted with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . The inhibitory activity of N-(3-Methoxyphenyl)Cinnamamide on α-glucosidase is believed to be due to these interactions .

Cellular Effects

The effects of N-(3-Methoxyphenyl)Cinnamamide on cells are not fully understood yet. It has been suggested that it may have significant antimicrobial activity. In one study, N-(3-Methoxyphenyl)Cinnamamide and its derivatives were found to be active against Staphylococcus and Enterococcus species .

Molecular Mechanism

The molecular mechanism of action of N-(3-Methoxyphenyl)Cinnamamide is thought to involve its interaction with α-glucosidase. Molecular docking studies have revealed that N-(3-Methoxyphenyl)Cinnamamide interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction is believed to inhibit the activity of α-glucosidase, thereby exerting its effects .

Propiedades

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLFGJNTIRUEG-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127033-74-3 |

Source

|

| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.